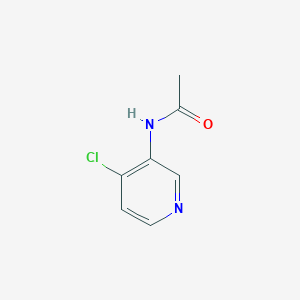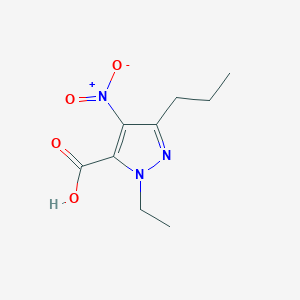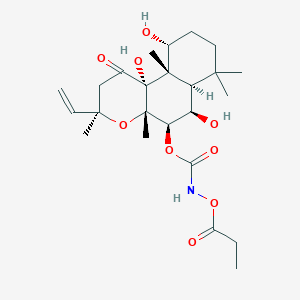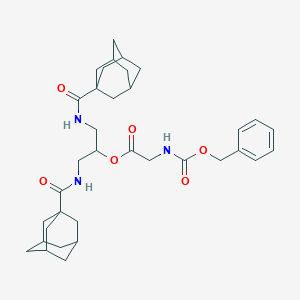
4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine (TFMST) is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. TFMST is a member of the terpyridine family of compounds, which are known for their unique properties, such as their ability to form stable metal complexes.
Applications De Recherche Scientifique
4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine has found various applications in scientific research, including:
1. Catalysis: 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine has been used as a ligand for catalytic reactions, such as Suzuki-Miyaura cross-coupling reactions.
2. Sensors: 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine has been used as a fluorescent sensor for metal ions, such as copper and zinc ions.
3. Material Science: 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine has been used as a building block for the synthesis of metal-organic frameworks (MOFs).
Mécanisme D'action
The mechanism of action of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine is not fully understood, but it is believed to involve the formation of stable metal complexes. 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine can act as a ligand for metal ions, forming stable coordination complexes. These complexes have unique properties that make them useful in various applications, such as catalysis and sensing.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine. However, it is known that 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine can form stable complexes with metal ions, which can have an impact on cellular processes. Further research is needed to fully understand the biochemical and physiological effects of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine is its ability to form stable metal complexes, which makes it useful in various applications. However, 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine is a relatively new compound, and there is limited research on its properties and applications. Additionally, 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine is expensive and difficult to synthesize, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine, including:
1. Developing new synthesis methods: Researchers can explore new synthesis methods to improve the yield and reduce the cost of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine.
2. Studying the mechanism of action: Further research is needed to fully understand the mechanism of action of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine and its impact on cellular processes.
3. Exploring new applications: Researchers can explore new applications of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine, such as in drug delivery or as a sensor for other molecules.
4. Developing new derivatives: Researchers can develop new derivatives of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine with improved properties for specific applications.
Conclusion:
In conclusion, 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine is a unique compound with diverse applications in various fields. Its ability to form stable metal complexes makes it useful in catalysis, sensing, and material science. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine. With continued research, 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine has the potential to be a valuable tool in scientific research and applications.
Méthodes De Synthèse
The synthesis of 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine involves the reaction of 4'-chloro-2,2':6',2''-terpyridine with sodium trifluoromethanesulfonate in the presence of a palladium catalyst. This reaction yields 4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine as a white powder with a high yield.
Propriétés
Numéro CAS |
134653-69-3 |
|---|---|
Nom du produit |
4'-Trifluoromethylsulfono-2,2':6',2''-terpyridine |
Formule moléculaire |
C16H10F3N3O3S |
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
(2,6-dipyridin-2-ylpyridin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C16H10F3N3O3S/c17-16(18,19)26(23,24)25-11-9-14(12-5-1-3-7-20-12)22-15(10-11)13-6-2-4-8-21-13/h1-10H |
Clé InChI |
OZRRTTUJPHVVRM-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OS(=O)(=O)C(F)(F)F |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OS(=O)(=O)C(F)(F)F |
Synonymes |
4'-TRIFLUOROMETHYLSULFONO-2,2':6',2''-TERPYRIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




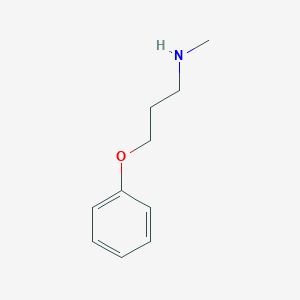
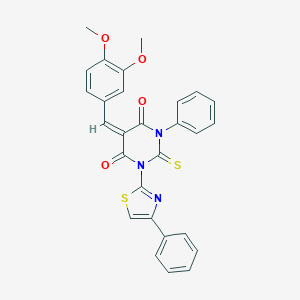
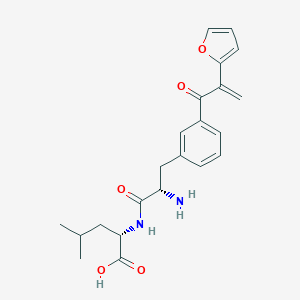
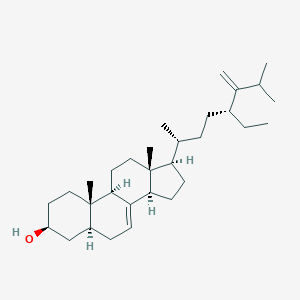
![1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone](/img/structure/B145187.png)
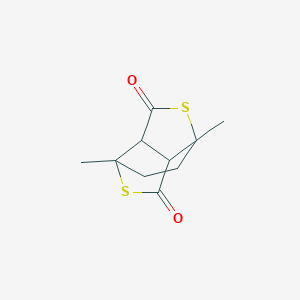
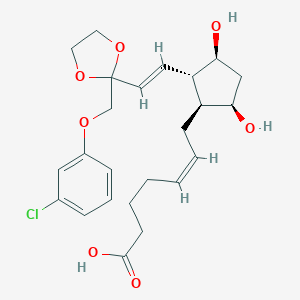
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B145192.png)
